molecular formula C16H15N9O B2592986 N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448056-63-0

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Katalognummer: B2592986
CAS-Nummer: 1448056-63-0
Molekulargewicht: 349.358
InChI-Schlüssel: ARPMBJORKXIRHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a hybrid architecture combining an indazole scaffold with a triazolopyrimidine core, a design motif recognized for its potential in medicinal chemistry. The indazole moiety is a prominent hinge-binding fragment in kinase inhibitor design, as demonstrated in studies of Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia . Similarly, the triazolopyrimidine core is a privileged structure in drug discovery, known to contribute to a range of biological activities. While the specific mechanism of action for this compound is an area of active investigation, its molecular structure suggests potential as a modulator of protein function. Research on analogous compounds, such as N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives, has shown promise in targeting proteins like huntingtin (HTT) for the treatment of neurodegenerative conditions such as Huntington's disease . This indicates a potential research application in neuroscience. Furthermore, heterocyclic compounds containing 1,2,3-triazole and 1,2,4-triazole rings have been extensively studied for their diverse biological properties, including antitumoral and antiviral activities . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-quality chemical probe to explore new biological pathways and therapeutic targets.

Eigenschaften

IUPAC Name

N-(1H-indazol-6-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9O/c1-24-14-13(22-23-24)15(18-8-17-14)25-6-10(7-25)16(26)20-11-3-2-9-5-19-21-12(9)4-11/h2-5,8,10H,6-7H2,1H3,(H,19,21)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMBJORKXIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)C=NN5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer properties, mode of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of an indazole moiety linked to a triazolopyrimidine unit and an azetidine carboxamide. These structural features are believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indazole derivatives reported that compounds with similar structures exhibited significant inhibitory effects against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, certain derivatives showed IC50 values as low as 5.15 µM against K562 cells, indicating promising anticancer activity while demonstrating selectivity towards normal cells (HEK-293) with higher IC50 values (33.2 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. It has been observed that related indazole derivatives can inhibit members of the Bcl2 family and affect the p53/MDM2 pathway in a concentration-dependent manner . This suggests that N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide may induce apoptosis in cancer cells through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole and triazolopyrimidine components can significantly influence biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance the anticancer properties of related compounds .

Compound IC50 (µM) Cell Line Selectivity
Compound 6o5.15K56233.2 (HEK-293)
Compound 7Not specifiedFaDuNot specified

Case Studies

In a comprehensive evaluation of novel indazole derivatives, one study synthesized multiple compounds and assessed their bioactivities against various cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency and selectivity for cancer cells over normal cells . Another report emphasized the role of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Target/Application Activity/Notes References
N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (Target) Triazolo[4,5-d]pyrimidine 3-Methyl triazolo, azetidine-3-carboxamide, 1H-indazol-6-yl Hypothetical: CB2 or antithrombotic Structural novelty; azetidine may enhance selectivity
Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (Compound K) Triazolo[4,5-d]pyrimidine Acetamide Bio-oil component Non-pharmaceutical; detected in bio-oil organic phase
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives (Patent EP 16175924) Triazolo[4,5-d]pyrimidine Variable (e.g., alkyl, aryl groups) Type-2 cannabinoid receptor (CB2) High CB2 affinity; potential for neuroinflammatory disorders
Triazolo[4,5-d]pyrimidine Derivatives (Patent 0 998 258) Triazolo[4,5-d]pyrimidine Variable sulfonamide/amine groups Antithrombotic agents Inhibition of platelet aggregation; thrombin-targeting
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole-carboxamide Imidazole, trifluoromethyl pyridine Undisclosed (likely kinase inhibitor) Synthesized with 35% yield; high HPLC purity (98.67%)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.